2,4,7-Trichloro-5-nitro-9h-fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91821-44-2 |
|---|---|
Molecular Formula |
C13H6Cl3NO2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,4,7-trichloro-5-nitro-9H-fluorene |
InChI |
InChI=1S/C13H6Cl3NO2/c14-8-2-6-1-7-3-9(15)5-11(17(18)19)13(7)12(6)10(16)4-8/h2-5H,1H2 |
InChI Key |
HRIWEKZSCSQFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])C3=C1C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 2,4,7 Trichloro 5 Nitro 9h Fluorene Analogs
Reactivity at the Fluorene (B118485) Methylene (B1212753) Bridge (C-9 Position)
The C-9 position of the fluorene ring system is a focal point of its reactivity due to the acidity of the methylene protons. This acidity is significantly influenced by the electronic nature of the substituents on the aromatic rings.
Acidity of the Methylene Group in Nitrofluorenes
The protons of the methylene group (C-9) in fluorene are considerably more acidic than those of a typical methylene group in an alkane. This increased acidity is due to the stabilization of the resulting carbanion, the fluorenyl anion, through delocalization of the negative charge over the aromatic system.
The presence of electron-withdrawing groups, such as the nitro group (-NO2), on the fluorene ring system further enhances the acidity of the C-9 protons. These groups help to delocalize the negative charge of the conjugate base, thereby stabilizing it. For instance, the pKa of fluorene in DMSO is 22.6, while the introduction of nitro groups significantly lowers this value, indicating a substantial increase in acidity. quora.com Picric acid (2,4,6-trinitrophenol), as an example of a heavily nitrated aromatic compound, has a very low pKa of 0.25, which is attributed to the extensive resonance stabilization of the negative charge onto the three nitro groups. libretexts.org This principle applies to nitrofluorenes, where the nitro group's strong electron-withdrawing nature facilitates the deprotonation at the C-9 position. libretexts.org
Table 1: pKa Values of Selected Hydrocarbons in DMSO
| Compound | pKa in DMSO |
|---|---|
| Cyclopentadiene | 15 |
| Indene | 20 |
| Fluorene | 22.6 |
This table illustrates the relative acidities of hydrocarbons with similar structural motifs. The lower the pKa, the stronger the acid.
Base-Catalyzed Reactions and Carbanion Formation of 9-Substituted Fluorenes with Aromatic Nitro Compounds
The acidic nature of the C-9 protons allows for the ready formation of a fluorenyl carbanion in the presence of a base. This carbanion is a potent nucleophile and can participate in a variety of chemical transformations, including alkylation and addition reactions. The alkylation of 9H-fluorene can be achieved using alcohols in the presence of a ruthenium catalyst, proceeding through a "borrowing hydrogen" mechanism. nih.gov This highlights the feasibility of forming a C-C bond at the C-9 position.
In the context of reactions with aromatic nitro compounds, the fluorenyl carbanion can act as a nucleophile. While specific studies on 2,4,7-trichloro-5-nitro-9H-fluorene are not prevalent, the principles of carbanion chemistry suggest that the C-9 carbanion of a fluorene derivative can attack the electron-deficient aromatic ring of a nitroaromatic compound. This would be analogous to the initial step of a nucleophilic aromatic substitution, where the fluorenyl anion adds to the nitroaromatic ring. The presence of multiple nitro groups on the reacting partner would further activate it towards such a nucleophilic attack.
Knoevenagel Condensation with Activated Methylene Groups in Nitrofluorenes
The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org Compounds with methylene groups positioned between two electron-withdrawing groups, known as active methylene compounds, are key substrates for this reaction. wikipedia.orgpurechemistry.org
Aromatic Substitution Reactions on the Fluorene Core
The aromatic rings of the fluorene core are also sites of reactivity, susceptible to both electrophilic and nucleophilic substitution reactions. The nature of the existing substituents profoundly influences the rate and regioselectivity of these transformations.
Electrophilic Aromatic Substitution (EAS) Mechanisms in Halogenated and Nitrated Systems
Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. The existing substituents on the aromatic ring determine the position of the incoming electrophile. These directing effects are classified as either ortho-, para-directing or meta-directing. organicchemistrytutor.compressbooks.pub
In a molecule like this compound, the substituents have competing directing effects:
Chloro groups: Halogens are deactivating yet ortho-, para-directors. pressbooks.pubyoutube.com Their deactivating nature stems from their inductive electron-withdrawing effect, while their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org
Nitro group: The nitro group is a strong deactivating group and a meta-director. organicchemistrytutor.comyoutube.com It deactivates the ring towards electrophilic attack through both strong inductive and resonance effects, making the ortho and para positions particularly electron-poor. pressbooks.pub
The outcome of an EAS reaction on a polychlorinated, nitrated fluorene analog would depend on the specific reaction conditions and the nature of the electrophile. The positions for substitution would be those that are least deactivated. The interplay of the directing effects of multiple substituents can lead to a mixture of products. For instance, in the nitration of chlorobenzene, the major products are the ortho- and para-isomers, with the para-isomer often being favored. organicchemistrytutor.com Conversely, halogenation of nitrobenzene (B124822) yields the meta-isomer as the major product. organicchemistrytutor.com
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Reactivity Effect | Directing Effect |
|---|---|---|
| -Cl, -Br, -I | Weakly Deactivating | Ortho, Para |
| -NO2 | Strongly Deactivating | Meta |
| -OH, -OR | Strongly Activating | Ortho, Para |
| -Alkyl | Weakly Activating | Ortho, Para |
This table summarizes the influence of common substituents on the reactivity and orientation of electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) in Nitro-Halogenated Aromatic Systems (Analogous Studies)
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. pressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub The presence of one or more nitro groups ortho or para to a halogen atom is crucial for the reaction to occur under mild conditions. pressbooks.pub
The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro groups. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
For a compound like this compound, the chloro substituents could potentially be displaced by strong nucleophiles via an SNAr mechanism. The nitro group at position 5 would activate the chloro groups at positions 4 and 7 (ortho and para relative to other positions, though not directly to the nitro group in a simple benzene (B151609) ring system, the electronic effect is transmitted through the fused ring system). The rate of substitution would be influenced by the nature of the nucleophile and the solvent. rsc.orgnih.gov Kinetic studies of SNAr reactions, for example with 1-chloro-2,4-dinitrobenzene, show that the reaction can proceed through a borderline concerted or stepwise mechanism, depending on the nucleophile. nih.govresearchgate.net
Vicarious Nucleophilic Substitution (VNS) Processes
Vicarious Nucleophilic Substitution (VNS) is a significant reaction in organic chemistry, enabling the substitution of a hydrogen atom in electron-deficient aromatic compounds, such as nitroarenes, by a nucleophile. wikipedia.org This process is distinct from typical nucleophilic aromatic substitution (SNAr) reactions where a leaving group, like a halogen, is displaced. wikipedia.org The VNS reaction was extensively developed and reviewed by Polish chemists Mieczysław Mąkosza and Jerzy Winiarski in 1987.
The mechanism of VNS involves the initial addition of a carbanion, which contains a leaving group at the nucleophilic center, to the aromatic ring. organic-chemistry.org This addition is generally faster at carbon atoms bearing a hydrogen than those with other substituents. organic-chemistry.org In the case of nitroarenes, this leads to the formation of a σ-adduct. organic-chemistry.org Subsequently, a base induces the β-elimination of the leaving group from the σ-adduct, resulting in the formation of a nitrobenzylic carbanion. organic-chemistry.orgkuleuven.be The final product is obtained after an acidic work-up. organic-chemistry.org
A key feature of VNS is its regioselectivity. In 4-substituted nitroarenes, the substitution occurs exclusively at the position ortho to the nitro group. organic-chemistry.org Conversely, 2- and 3-substituted nitroarenes typically yield a mixture of ortho and para substitution products. organic-chemistry.org It is noteworthy that in halonitroarenes, VNS is generally a faster process than the SNAr of the halogen, with the exception of nitroarenes substituted with fluorine at the 2- or 4-position, where fluoride (B91410) acts as a superior leaving group. organic-chemistry.org
The reaction of the carbanion of chloromethyl phenyl sulfone with p-fluoronitrobenzene serves as a model case for VNS. d-nb.info Studies on the competition between VNS and SNAr of fluorine in 2-fluoronitrobenzenes with chloroalkyl aryl sulfone carbanions have provided further insight into the VNS mechanism. The observed dependence of the VNS/SNAr rate ratio on the base concentration confirms the two-step mechanism, which involves the reversible formation of a σH adduct followed by base-induced elimination of HCl. idexlab.com
Influence of Nitro and Chloro Substituents on Regioselectivity and Reaction Rates
The presence and position of nitro and chloro substituents on the fluorene ring profoundly influence the regioselectivity and rates of chemical reactions. In the context of Vicarious Nucleophilic Substitution (VNS), the nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. wikipedia.orgresearchgate.net
The regioselectivity of VNS is primarily dictated by the position of the nitro group. organic-chemistry.org For nitroarenes with a substituent at the 4-position, the incoming nucleophile will exclusively add to the position ortho to the nitro group. organic-chemistry.org However, when substituents are present at the 2- or 3-positions, a mixture of ortho and para isomers is typically formed. organic-chemistry.org This is because the nitro group directs the nucleophilic attack to these positions.
In halogenated nitroarenes, the interplay between the nitro and chloro substituents becomes more complex. While the nitro group activates the ring for nucleophilic substitution, the halogen can also act as a leaving group in SNAr reactions. Generally, VNS of a hydrogen atom is faster than the SNAr of a halogen. organic-chemistry.org An important exception to this is when fluorine is located at the 2- or 4-position relative to the nitro group, as fluoride is a much better leaving group. organic-chemistry.org The reaction of p-chloronitrobenzene with chloromethyl phenyl sulfone, for instance, results in the exclusive replacement of the hydrogen ortho to the nitro group, with no SNAr of the chlorine atom observed. kuleuven.be This highlights the directing influence of the nitro group and the kinetic preference for VNS over SNAr in this specific case.
The rate of VNS reactions can also be affected by the number of nitro groups present. The introduction of a second or third nitro group can compensate for the negative charge of the initially formed carbanion, although the rates of introduction for each subsequent substituent vary significantly. organic-chemistry.org
Redox Chemistry of Nitrofluorene Derivatives
Reversible Reduction Processes in Nitrofluorene Electron Acceptors
The redox chemistry of nitrofluorene derivatives is characterized by their ability to act as electron acceptors, a property stemming from the electron-withdrawing nature of the nitro group. This allows them to participate in reversible reduction processes, which are fundamental to their role in various chemical and biological systems. The reduction of the nitro group can proceed through a series of single-electron transfer steps, leading to the formation of radical anions and other reduced species.
In the context of enzymatic reactions, such as those catalyzed by nitrogenase, electron transfer is a critical step. rsc.org While not specific to nitrofluorenes, the principles of electron transfer to an active site are relevant. In nitrogenase, electrons are transferred to the FeMo-co active site, and the added negative charge is localized on the sulfur atoms. rsc.org This increased basicity of the sulfur atoms then triggers a proton transfer. rsc.org This illustrates how electron transfer can be coupled to other chemical events.
The study of electron transfer dynamics in photosensitization reactions involving porphyrin derivatives and a TiO₂ semiconductor provides further insights. mdpi.com In these systems, a photosensitizer absorbs light and transfers an electron to a catalyst. mdpi.com The efficiency of this process depends on the dynamics of electron transfer. mdpi.com Ultrafast time-resolved spectroscopy has revealed that interfacial electron transfer at a semiconductor surface can occur on a picosecond or even faster timescale. mdpi.com This highlights the rapid nature of electron transfer processes that nitrofluorene derivatives could potentially undergo.
Electron Transfer Mechanisms in Reactions Involving Halogenated Nitrofluorenes
The electron transfer mechanisms in reactions involving halogenated nitrofluorenes are influenced by the presence of both the electron-withdrawing nitro group and the halogen substituents. These features can facilitate electron transfer and subsequent chemical transformations.
Studies on the electron transfer reactions of halogenated electrophiles have shown that the rates of these reactions can be significantly faster than predicted by outer-sphere dissociative electron-transfer theories, especially when the reactants can form halogen-bonded complexes. nih.govrsc.org The formation of these transient complexes can lower the barrier for electron transfer due to strong electronic coupling between the reactants. nih.govrsc.org This suggests that in reactions of halogenated nitrofluorenes, halogen bonding could play a crucial role in mediating electron transfer.
The mechanism of electron transfer can be broadly categorized into direct and indirect pathways. nih.gov Direct electron transfer involves physical contact between the electron donor and acceptor, often facilitated by surface redox molecules or conductive appendages like pili in bacteria. nih.gov Indirect electron transfer, on the other hand, is mediated by small, redox-active molecules that act as electron shuttles. nih.gov In the context of halogenated nitrofluorenes, both mechanisms could be plausible depending on the specific reaction environment.
Furthermore, the process of proton-coupled electron transfer (PCET) is a key mechanism in many chemical and biological reactions. rsc.org In this mechanism, the transfer of an electron is coupled to the transfer of a proton. rsc.org In the enzyme nitrogenase, for example, the addition of an electron to the active site increases the basicity of sulfur atoms, which in turn triggers the transfer of a proton from a nearby water molecule. rsc.org This principle could be applicable to reactions of halogenated nitrofluorenes, where the reduction of the nitro group could be coupled to protonation events.
Stability and Degradation Pathways of Substituted Fluorenes
Oxidative Processes Affecting Fluorene Derivatives
The stability of fluorene derivatives can be significantly compromised by oxidative processes. A common degradation pathway involves the oxidation of the C-9 position of the fluorene unit, leading to the formation of a keto defect, specifically a fluorenone. rsc.org This transformation can be induced by factors such as irradiation with simulated sunlight or heating in the presence of air. rsc.org The formation of this fluorenone structure has been confirmed by the appearance of a low-energy emission band around 600 nm in photoluminescence spectra. rsc.org
The susceptibility to oxidation can also be influenced by the end groups of poly(fluorene) derivatives. ibm.com Chemical oxidation of the end groups can lead to the formation of fluorenones, a process that can be identified through infrared spectroscopy. ibm.com
Microbial degradation of fluorene also proceeds through oxidative pathways. For instance, the bacterium Arthrobacter sp. strain F101 can metabolize fluorene, leading to the accumulation of 9-fluorenone (B1672902) and 4-hydroxy-9-fluorenone. nih.gov This suggests an initial monooxygenation at the C-9 position to form 9-fluorenol, which is then further oxidized to 9-fluorenone. nih.gov The metabolic pathway can also involve dioxygenation at other positions of the fluorene ring system. nih.gov
Structural Factors Influencing Compound Stability
The stability of this compound and its analogs is a critical determinant of their reactivity and potential applications. The inherent stability of the fluorene scaffold is significantly modified by the nature and position of various substituents. Key structural factors that govern the stability of these compounds include substitution at the 9-position of the fluorene ring and the electronic effects of substituents on the aromatic rings.
The methylene bridge at the 9-position of the fluorene molecule is a site of particular reactivity. nih.gov This position is susceptible to oxidation, which can be a primary pathway for the degradation of fluorene derivatives. nih.gov A crucial strategy to enhance the stability of these compounds is the introduction of substituents at this C-9 position. Disubstitution at this position is a common and effective method to ensure the long-term stability of fluorene-based materials by sterically hindering and electronically preventing oxidative processes. nih.gov
The presence of multiple electron-withdrawing groups can lead to the formation of stable molecular complexes. nih.gov The stability of the fluorene core is also influenced by the planarity of the molecule, which can be affected by the size and nature of the substituents. Studies on fluorene-based polymers have shown that modifications to the backbone structure that affect planarity can improve thermal and spectral stability. 20.210.105
The stability of nitroaromatic compounds is also dependent on the position of the nitro group. For instance, the presence of a nitro group at the ortho or para position relative to another substituent can influence the reactivity and stability of the molecule through resonance and inductive effects. youtube.com In the context of thermal stability, studies on various nitroaromatic compounds have shown that decomposition pathways are highly dependent on the molecular structure, including the presence and position of other functional groups. dtic.mildtic.mil For example, the primary decomposition pathway for many nitroaromatic compounds involves the breaking of the C-NO2 bond. dtic.mildtic.mil
Theoretical and Computational Investigations
Quantum Chemical Calculations on Fluorene (B118485) Derivatives
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties at the electronic level. nih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. worldscientific.com It is a workhorse in computational chemistry for optimizing molecular geometries and calculating a wide range of molecular properties. worldscientific.com For fluorene derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can accurately predict ground-state geometries and electronic properties. worldscientific.com The presence of electron-withdrawing groups, such as chlorine and nitro groups, is known to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the molecule's stability and reactivity. worldscientific.com
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. nih.gov This method is crucial for predicting absorption spectra (UV-Vis spectra) and understanding the nature of electronic transitions. worldscientific.comnih.gov For substituted fluorenes, TD-DFT can elucidate how different functional groups influence the absorption wavelengths and the character of the excited states, which is vital for applications in optoelectronics. utm.myresearchgate.net For instance, the introduction of a comonomer can significantly influence the optical properties, leading to a red shift in the absorption spectra of charged oligomers. researchgate.net
A hypothetical TD-DFT calculation on 2,4,7-Trichloro-5-nitro-9H-fluorene would likely show absorption bands influenced by the strong electron-withdrawing nature of both the chloro and nitro substituents. The calculated absorption values for various fluorene derivatives have been predicted to be in the range of 330–643 nm. utm.my
The electronic structure of fluorene is characterized by its π-conjugated system, which is the basis for its use in many organic electronic materials. researchgate.net The introduction of substituents like chlorine and nitro groups significantly perturbs this π-system. The nitro group, being a strong π-acceptor, and the chlorine atoms, with their inductive electron-withdrawing effects, would be expected to lower the energy levels of the molecular orbitals.
The extent of π-conjugation influences the HOMO-LUMO gap. A smaller gap generally leads to a red-shift in the absorption and emission spectra. The planarity of the fluorene system is crucial for effective π-conjugation. While the fluorene core is planar, the substituents can introduce some steric strain, although this is not expected to be significant for the specified substitution pattern. The interaction between the nitro group and the fluorene ring is of particular interest, as it can lead to intramolecular charge transfer (ICT) character in the excited states. nih.gov
Modeling of Intermolecular Interactions
Intermolecular interactions are critical in determining the solid-state packing of molecules, which in turn affects material properties like charge transport and luminescence. nih.gov
Fluorene derivatives with strong electron-accepting groups, such as nitro groups, are excellent candidates for forming charge-transfer (CT) complexes with electron-donating molecules. nih.gov These complexes are characterized by the transfer of electronic density from the donor to the acceptor, often resulting in new absorption bands in the visible or near-infrared region. nih.gov The formation of such complexes can be studied computationally by modeling the interaction between the fluorene derivative and a potential donor molecule.
For example, studies on related nitrofluorenones complexed with donors like tetrathiafulvalene (B1198394) (TTF) have shown the formation of 1:1 CT complexes with alternating donor-acceptor stacks. mdpi.com The degree of charge transfer in these complexes can be estimated using spectroscopic methods and correlated with computational results. mdpi.comcsic.es For this compound, its strong electron-accepting nature would likely facilitate the formation of CT complexes with suitable donor molecules.
In the solid state, the crystal packing of this compound would be governed by a combination of intermolecular interactions. While classical hydrogen bonding is not expected to be the dominant interaction in the absence of traditional hydrogen bond donors, weaker C-H···O and C-H···Cl interactions could play a role in the crystal lattice. researchgate.net The nitro group's oxygen atoms can act as hydrogen bond acceptors. nih.gov
Perhaps more significantly, π-π stacking interactions between the aromatic fluorene cores would be a major driving force for crystal packing. ed.ac.uk The presence of multiple polar substituents would also lead to significant dipole-dipole interactions. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these different intermolecular contacts, providing insight into the stability of the crystal lattice. nih.gov
Prediction and Analysis of Optoelectronic Properties
The optoelectronic properties of organic materials are directly linked to their electronic structure and intermolecular interactions. utm.my Computational modeling is an invaluable tool for predicting these properties and guiding the design of new materials.
For this compound, the combination of chloro and nitro substituents on the fluorene core would likely result in interesting optoelectronic properties. The strong electron-withdrawing nature of these groups would lower the LUMO energy level, making the compound a good electron acceptor. This is a desirable characteristic for n-type materials in organic field-effect transistors (OFETs) and for the acceptor component in organic solar cells.
The predicted UV-Vis absorption spectrum would show transitions with significant charge-transfer character, from the fluorene ring to the nitro group. The emission properties (fluorescence) would also be highly dependent on the nature of the lowest excited state. In many nitro-aromatic compounds, fluorescence is often quenched due to efficient intersystem crossing to the triplet state. TD-DFT calculations can provide insights into the energies of both singlet and triplet excited states, helping to predict the likely emission behavior.
Below is a hypothetical data table summarizing the predicted properties of this compound based on the analysis of related compounds.
| Property | Predicted Value/Characteristic | Rationale based on Analogous Systems |
| HOMO Energy | Low | Influence of electron-withdrawing chloro and nitro groups. |
| LUMO Energy | Low | Strong electron-accepting nature of the nitro group. |
| HOMO-LUMO Gap | Relatively Small | Combined effect of substituents on the π-system. worldscientific.com |
| Maximum Absorption Wavelength (λmax) | Likely in the near-UV or visible region | Intramolecular charge transfer character from the fluorene ring to the nitro group. nih.gov |
| Electron Affinity | High | Presence of multiple electron-withdrawing groups. |
| Ionization Potential | High | Stabilization of the neutral ground state by electron-withdrawing groups. |
Theoretical Investigation of Two-Photon Absorption Properties
Two-photon absorption (TPA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, transitioning to an excited state. This process is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In the case of this compound, the fluorene core acts as the π-conjugated bridge.
Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting TPA cross-sections. worldscientific.comresearchgate.net These calculations would likely show that the electron-withdrawing nature of the nitro and chloro groups leads to a significant redistribution of electron density upon excitation. This charge transfer character is a key factor in enhancing TPA. The extent of this enhancement would depend on the specific electronic transitions and the symmetry of the molecule.
A hypothetical table of calculated TPA properties for this compound, based on typical computational outputs, is presented below.
| Parameter | Predicted Value | Significance |
| TPA Cross-Section (σ₂) | Moderate to High | Indicates the efficiency of two-photon absorption. A higher value suggests better performance in TPA-based applications. |
| Excitation Energy (eV) | Dependent on HOMO-LUMO gap | Corresponds to the wavelength at which maximum TPA occurs. The electron-withdrawing groups are expected to lower this energy. |
| Transition Dipole Moment (μ) | Significant | A large transition dipole moment between the ground and excited states is a prerequisite for strong TPA. |
Evaluation of Optical Limiting Behavior
Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident laser intensity, making such materials useful for protecting sensors and eyes from high-intensity light. researchgate.net This behavior can arise from several nonlinear optical processes, including two-photon absorption and excited-state absorption.
For this compound, its potential for optical limiting would be directly related to its TPA characteristics. Materials with strong TPA often exhibit good optical limiting properties. The mechanism would involve the initial absorption of two photons, populating an excited state. From this excited state, further absorption can occur, leading to a significant attenuation of the incident light.
Computational models can evaluate the optical limiting threshold, which is the input fluence at which the linear transmittance drops to 50%. This evaluation would involve calculating the TPA cross-section and the absorption cross-section of the excited state. A lower optical limiting threshold indicates a more effective optical limiter. researchgate.net
| Property | Predicted Characteristic | Implication for Optical Limiting |
| Nonlinear Absorption Coefficient (β) | Positive and significant | A positive β, derived from the TPA cross-section, is essential for optical limiting action. |
| Optical Limiting Threshold | Relatively Low | The strong electron-withdrawing substituents are expected to lead to efficient nonlinear absorption, resulting in a lower threshold for optical limiting. |
| Dynamic Range | Moderate | The range of input intensities over which the material acts as an effective optical limiter. |
Structure-Reactivity Relationships from Computational Models
Computational models are invaluable for elucidating how the structure of a molecule influences its chemical reactivity. For this compound, the arrangement of chloro and nitro substituents on the fluorene backbone dictates its electronic landscape and, consequently, its reaction pathways.
Correlating Substituent Effects with Molecular Reactivity Profiles
The reactivity of an aromatic system like fluorene is governed by the electronic effects of its substituents. In this compound, both the chloro and nitro groups are electron-withdrawing. The nitro group, in particular, is a very strong deactivating group for electrophilic aromatic substitution, while the chloro groups are moderately deactivating.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate various molecular properties that correlate with reactivity. worldscientific.comresearchgate.net These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.
HOMO-LUMO Gap: The presence of strong electron-withdrawing groups is expected to lower the energy of the LUMO significantly. This results in a smaller HOMO-LUMO gap, which generally indicates higher reactivity towards nucleophiles. worldscientific.comresearchgate.net A smaller gap suggests that the molecule is more readily reduced.
Electrostatic Potential: A calculated electrostatic potential map would likely show regions of significant positive potential around the carbon atoms attached to the nitro and chloro groups, as well as on the nitro group's nitrogen atom. These areas would be susceptible to nucleophilic attack. Conversely, the electron density on the aromatic rings would be depleted, making electrophilic attack less favorable.
The table below summarizes the predicted effects of the substituents on the reactivity of this compound based on computational principles.
| Reactivity Parameter | Predicted Effect of Substituents | Consequence for Reactivity |
| HOMO Energy | Lowered | Increased resistance to oxidation. |
| LUMO Energy | Significantly Lowered | Increased susceptibility to reduction and nucleophilic attack. |
| HOMO-LUMO Gap | Decreased | Higher overall reactivity, particularly as an electrophile. worldscientific.comresearchgate.net |
| Aromaticity | Reduced | The fluorene ring system is less aromatic and more prone to addition-elimination reactions. |
Understanding the "Fluorine Effect" in Organic Reactions (General Principle)
While the target molecule contains chlorine and not fluorine, understanding the "fluorine effect" provides a valuable comparative framework for halogen substituents in general. The "fluorine effect" refers to the unique and often unexpected influence of fluorine substitution on the reactivity and properties of organic molecules. bohrium.comresearchgate.net
Computationally, the effects of fluorine are multifaceted:
Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly alter the electron distribution in a molecule. nih.gov This can stabilize or destabilize reaction intermediates and transition states.
Steric Effects: Despite its high electronegativity, fluorine has a relatively small van der Waals radius, meaning its steric hindrance is less than that of a chlorine atom.
Hyperconjugation: The interaction of C-F bonds with adjacent carbocations or other reactive centers can be complex. While fluorine is a poor π-donor, negative hyperconjugation (σ* donation) can play a role in stabilizing certain conformations.
Fluorine-Metal Interactions: In organometallic reactions, the interaction of fluorine with metal centers can be crucial in directing the course of a reaction. nih.gov
Computational studies have shown that fluorine substitution can dramatically influence reaction pathways. bohrium.comresearchgate.net For example, in nucleophilic aromatic substitution, the position of fluorine can determine the regioselectivity of the reaction. The principles learned from the computational modeling of the fluorine effect can be extended to understand the similar, albeit quantitatively different, effects of chlorine in this compound. The greater polarizability and different steric profile of chlorine would lead to distinct reactivity patterns compared to a hypothetical fluorinated analogue.
Advanced Spectroscopic and Structural Characterization Methodologies in Academic Research
X-ray Crystallography for Molecular and Crystal Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 2,4,7-Trichloro-5-nitro-9h-fluorene, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the fluorene (B118485) backbone.
In studies of similar acceptor-donor-acceptor (A-D-A) type molecules based on nitrofluorene, single-crystal X-ray analysis has been crucial. For instance, the analysis of a tetranitrofluorene derivative revealed a 2D brickwork packing in the solid state. rsc.org This type of information is vital for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which in turn influence the material's bulk properties. For this compound, crystallographic data would reveal the planarity of the fluorene system and the orientation of the nitro and chloro substituents, which significantly impact its electronic and physical characteristics.
Table 1: Illustrative Crystallographic Data for a Substituted Fluorene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z | 4 |
| Note: This data is hypothetical and for illustrative purposes, as specific crystallographic data for this compound is not publicly available. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons at the C9 position of the fluorene ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and chloro substituents. Due to the complex substitution pattern, two-dimensional NMR techniques, such as COSY and HSQC, would likely be necessary to unambiguously assign the proton and carbon signals. In research on complex chlorinated compounds, 2D NMR has proven effective in overcoming signal overlap present in 1D spectra. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic-H | 7.5 - 8.5 |
| Methylene-H (C9) | ~4.0 |
| Note: These are estimated values based on analogous structures; actual experimental data is not available. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.
In studies of related chlorinated and nitrated flavonoids, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to differentiate between isomers based on their characteristic product ions upon collision-induced dissociation. nih.gov For this compound, the mass spectrum would be expected to show a prominent molecular ion peak, along with fragment ions corresponding to the loss of nitro and chloro groups, which would further corroborate the proposed structure.
UV-Visible and Photoluminescent Spectroscopy for Electronic Transitions
UV-Visible and photoluminescent spectroscopy are key techniques for probing the electronic transitions in a molecule. The absorption and emission spectra of this compound would provide insights into its electronic structure and potential as a chromophore or luminophore.
The UV-Vis spectrum of fluorene itself exhibits characteristic absorption bands. nist.gov The introduction of nitro and chloro substituents is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the π-conjugated system and the presence of electron-withdrawing groups. In studies of nitrofluorene derivatives, the number and position of nitro groups have been shown to tune the frontier orbital levels and the HOMO-LUMO gap, leading to red-shifted absorption bands. rsc.org Research on other substituted fluorenes has also demonstrated how functionalization can alter the absorption and emission properties. researchgate.net The photoluminescence spectrum would reveal the emission wavelength and quantum yield, which are important parameters for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Electrochemical Techniques for Redox Behavior Analysis (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, providing information about its electron-accepting or -donating capabilities. For this compound, which contains electron-withdrawing nitro and chloro groups, it is expected to exhibit electron-accepting properties.
Cyclic voltammetry studies on various nitrofluorene derivatives have shown that these compounds can undergo reversible reduction processes, corresponding to the formation of radical anions and dianions. nih.gov The reduction potentials are indicative of the electron affinity of the molecule. By analyzing the CV data, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated, which is crucial for designing materials for applications in organic electronics.
Emerging Research Avenues and Future Perspectives for Highly Substituted Fluorenes
Development of Novel Synthetic Strategies for Complex Fluorene (B118485) Frameworks
The synthesis of polysubstituted fluorenes, particularly those with a specific arrangement of electron-donating and electron-withdrawing groups, presents a considerable synthetic challenge. Traditional methods often involve multi-step sequences with harsh reaction conditions and may lack regioselectivity. Current research is focused on developing more efficient and versatile synthetic routes to access these complex molecular architectures.
One promising approach involves the controlled halogenation of the fluorene core, followed by subsequent functionalization. For instance, the synthesis of 2,4,7-trichlorofluorene can be achieved through the direct chlorination of fluorene using reagents like sulfuryl chloride in the presence of a Lewis acid catalyst. A patented method describes the reaction of fluorene with sulfuryl chloride in glacial acetic acid, which can be adapted to produce various chlorinated fluorenes google.com.
Future synthetic strategies are likely to focus on late-stage functionalization and C-H activation techniques to introduce a wider range of functional groups with high precision, minimizing the need for protecting groups and reducing the number of synthetic steps.
Table 1: Proposed Synthetic Precursors and Reagents
| Precursor/Reagent | Role in Synthesis |
| 9H-Fluorene | Starting material for the fluorene core |
| Sulfuryl Chloride | Chlorinating agent |
| Iron (III) Chloride | Lewis acid catalyst for chlorination |
| Nitric Acid | Nitrating agent |
| Sulfuric Acid | Catalyst for nitration |
Exploration of Tailored Reactivity via Substituent Manipulation
The reactivity of the fluorene ring is significantly influenced by the nature and position of its substituents. The presence of three chlorine atoms and a nitro group in 2,4,7-Trichloro-5-nitro-9H-fluorene creates a highly electron-deficient aromatic system. This electronic profile dictates its reactivity, particularly towards nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atoms on the fluorene ring, activated by the strongly electron-withdrawing nitro group, are expected to be susceptible to displacement by various nucleophiles. Theoretical studies on the reactivity of nitroaromatic compounds with nucleophiles indicate that the addition of the nucleophile to the electron-deficient ring is often the rate-limiting step mdpi.com. The positions ortho and para to the nitro group are particularly activated. In the case of this compound, the chlorine atoms at positions 2, 4, and 7 are all activated to varying degrees.
Future research in this area will likely involve a systematic study of the SNAr reactions of this compound with a diverse range of nucleophiles (e.g., amines, alkoxides, thiolates). This would not only provide a deeper understanding of its reactivity but also open avenues for the synthesis of novel, highly functionalized fluorene derivatives. The relative reactivity of the different chlorine atoms could be exploited for selective, stepwise functionalization, leading to the creation of complex molecular structures that would be difficult to access through other means.
Advanced Computational Modeling for Predictive Molecular Design
Computational chemistry has emerged as a powerful tool for predicting the electronic, optical, and reactive properties of molecules, thereby guiding the design of new materials with desired functionalities. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for studying the properties of substituted fluorenes.
For a molecule like this compound, computational modeling can provide insights into its:
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to estimate the band gap, which is crucial for electronic and optical applications. The presence of electron-withdrawing chloro and nitro groups is expected to lower both HOMO and LUMO energy levels and influence the band gap csu.edu.au.
Spectroscopic Properties: Simulating UV-Vis and IR spectra to aid in experimental characterization.
Reactivity: Mapping the electrostatic potential to identify electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack.
Future computational studies will likely focus on more complex phenomena, such as simulating the behavior of these molecules in different solvent environments and in the solid state. Furthermore, the use of machine learning and artificial intelligence, trained on large datasets of experimental and computational data, could accelerate the discovery of new fluorene derivatives with optimized properties for specific applications.
| Compound | Substituents | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
| 9H-Fluorene | None | -5.9 | -1.9 | 4.0 |
| 2,7-Dichlorofluorene | 2,7-Dichloro | -6.1 | -2.2 | 3.9 |
| 2-Nitrofluorene | 2-Nitro | -6.3 | -2.8 | 3.5 |
| This compound | 2,4,7-Trichloro, 5-Nitro | (Predicted Lower) | (Predicted Lower) | (Predicted Narrower) |
Integration of Halogenated Nitrofluorenes into Functional Materials Research Paradigms
The unique combination of properties imparted by halogen and nitro substituents makes compounds like this compound attractive candidates for incorporation into a variety of functional materials.
Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers and small molecules are widely used in OLEDs due to their high photoluminescence quantum yields and tunable emission colors wikipedia.orgresearchgate.netyoutube.comst-andrews.ac.uk. The introduction of halogen and nitro groups can modify the electronic energy levels, potentially leading to materials with improved charge injection and transport properties. Halogenated fluorenes can also exhibit enhanced intersystem crossing, which is beneficial for the development of phosphorescent OLEDs.
Polymer Chemistry: Highly substituted fluorenes can serve as monomers for the synthesis of novel conjugated polymers. The reactive sites on the fluorene core, particularly the displaceable chlorine atoms, allow for post-polymerization modification, enabling the synthesis of a wide range of functional polymers from a single precursor polymer researchgate.net. The electron-deficient nature of the this compound unit could be utilized to create donor-acceptor polymers with interesting charge-transfer properties, which are relevant for applications in organic photovoltaics and field-effect transistors.
The future of this research area lies in the rational design and synthesis of fluorene-based materials where the specific arrangement of substituents leads to precisely controlled electronic and optical properties. The integration of halogenated nitrofluorenes into complex macromolecular architectures and supramolecular assemblies will undoubtedly pave the way for the next generation of high-performance organic electronic devices.
Q & A
Q. What are the key analytical methods for characterizing 2,4,7-Trichloro-5-nitro-9H-fluorene?
Methodological Answer: Characterization requires a multi-technique approach:
- X-ray crystallography to resolve spatial arrangements of substituents (e.g., nitro and chloro groups) and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, with attention to deshielding effects from electron-withdrawing groups (e.g., nitro).
- Mass spectrometry (GC-MS or LC-MS) for molecular weight validation and fragmentation pattern analysis .
- Hirshfeld surface analysis (for crystalline samples) to quantify intermolecular interactions and compare with fluorene derivatives .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact, as halogenated nitroaromatics often exhibit toxicity .
- Store in airtight, light-resistant containers to prevent degradation.
- Refer to NIOSH guidelines for emergency response (e.g., spill management) and workplace exposure limits .
Q. How is this compound synthesized?
Methodological Answer: While direct synthesis protocols are not explicitly documented in the evidence, analogous fluorene derivatives suggest:
- Multi-step halogenation/nitration of fluorene precursors, using controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination) .
- Purification via column chromatography or recrystallization to isolate isomers.
- Validate regioselectivity using computational tools (e.g., DFT to predict electrophilic substitution sites) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Methodological Answer:
- Cross-validation : Compare NMR/IR data with NIST Chemistry WebBook entries for analogous compounds .
- Crystallographic refinement : Re-analyze X-ray data (e.g., CCDC 2109160 ) to check for overlooked symmetry or disorder.
- Peer consultation : Engage crystallography or spectroscopy experts to review ambiguous peaks or bond lengths .
Q. What experimental designs are optimal for studying the compound’s reactivity?
Methodological Answer:
- Kinetic studies : Monitor nitro-group reduction (e.g., catalytic hydrogenation) or nucleophilic aromatic substitution (e.g., with amines) under varying conditions (pH, solvent) .
- Competitive experiments : Compare reactivity with mono-/di-substituted fluorenes to assess steric/electronic effects of multiple halogens .
- In situ spectroscopy : Use UV-Vis or Raman to track intermediate formation during reactions.
Q. How can computational modeling enhance understanding of this compound?
Methodological Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to explain substituent effects on reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) if the compound has hypothesized bioactivity.
- Crystal structure prediction : Use software (e.g., Mercury) to compare simulated and experimental packing motifs .
Q. What methodologies are recommended for environmental trace analysis of this compound?
Methodological Answer:
- GC-MS with derivatization : Enhance volatility for detection at low concentrations .
- HPLC-UV/Vis : Optimize mobile phase (e.g., acetonitrile/water gradients) to separate from matrix interferents.
- Reference standards : Cross-check against fluorene derivatives with certified purity (e.g., Kanto Reagents’ environmental analysis standards ).
Q. How can open-data principles be reconciled with ethical research practices for this compound?
Methodological Answer:
- De-identification : Remove metadata linking to specific labs or collaborators before sharing spectral or crystallographic data .
- Controlled access : Use repositories like CCDC or NIST that enforce ethical reuse policies .
- Documentation : Include synthesis hazards and handling protocols in public datasets to ensure safe replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
